molecular formula C19H30O2 B052473 5beta-Dihydrotestosterone CAS No. 571-22-2

5beta-Dihydrotestosterone

Cat. No. B052473
CAS RN: 571-22-2
M. Wt: 290.4 g/mol
InChI Key: NVKAWKQGWWIWPM-MISPCMORSA-N
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Description

5beta-Dihydrotestosterone is a 17beta-hydroxyandrostan-3-one that has beta-configuration at position 5 . It is a metabolite of testosterone and belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .


Synthesis Analysis

The synthesis of 5beta-Dihydrotestosterone involves the action of the 5-reductases . These enzymes possess broad substrate specificity, converting many steroid hormones to their 5α- and 5β-reduced metabolites . They also catalyze crucial steps in bile acid synthesis . The 5-reductases are fundamentally important in urogenital development by converting testosterone to the more potent androgen 5α-dihydrotestosterone .


Molecular Structure Analysis

The molecular formula of 5beta-Dihydrotestosterone is C19H30O2 . It has a unique conformational feature, the flattening of the A ring on the side containing the C (3)–C (4) bond . This may be due to the combination of the 3-oxo substitution and the 5 beta-configuration .


Chemical Reactions Analysis

5beta-Dihydrotestosterone is an inactive metabolite of testosterone formed by 5β-reductase in the liver and bone marrow . It is an intermediate in the formation of 3α,5β-androstanediol and 3β,5β-androstanediol (by 3α- and 3β-hydroxysteroid dehydrogenase) and, from them, respectively, etiocholanolone and epietiocholanolone (by 17β-hydroxysteroid dehydrogenase) .


Physical And Chemical Properties Analysis

5beta-Dihydrotestosterone has a molecular weight of 290.4 g/mol . It is a 17beta-hydroxyandrostan-3-one and a 3-oxo-5beta-steroid .

Scientific Research Applications

  • Mammary Gland Development and Cancer : 5β-DHT, typically considered biologically inactive, has been shown to significantly stimulate mammary tumorigenesis in mice when administered neonatally. It also affects normal and preneoplastic mammary growth, pituitary prolactin secretion, and induces ovarian anovulatory syndrome (Yanai, Mori, & Nagasawa, 1977).

  • Vascular Health : 5β-DHT exhibits a vasodilating effect in rat aortas, suggesting a potential role in cardiovascular health. This effect seems to be mediated by interactions with calcium channels rather than GABA(A) receptors or beta-adrenoceptors, positioning 5β-DHT as a possible endogenous calcium channel blocker (Perusquía & Villalón, 1999).

  • Pituitary Gland Function : 5α-Dihydrotestosterone has been found to inhibit the initial rate of formation of the estradiol-receptor complex in the anterior pituitary of rats, suggesting a role in the modulation of estrogen receptor function (Korach & Muldoon, 1975).

  • Neurobiology : A metabolite of 5α-DHT, 5α-androstane-3β, 17β-diol, is found to bind to estrogen receptors and regulate gene transcription in neuronal cells, indicating a significant role in brain function and possibly neuroprotection (Pak, Chung, Lund, Hinds, Clay, & Handa, 2005).

  • Diagnostic Applications : 5α-reductase 2 deficiency, related to the conversion of testosterone to dihydrotestosterone (a closely related compound), has been studied for its role in sexual development disorders, with urinary steroid profiling and mutational analysis being key diagnostic tools (Chan et al., 2009).

  • Prostate Cancer : Research indicates that derivatives of DHT, such as 5α-androstane-3β,17β-diol, can inhibit prostate cancer cell migration via estrogen receptor beta activation, suggesting a role in cancer treatment and understanding the progression of prostate cancer (Guerini et al., 2005).

  • Genetic Studies : Variations in the gene encoding for 5α-reductase type 1, which is involved in the conversion of testosterone to dihydrotestosterone, have been linked to androgen levels, indicating the genetic component in androgenic effects (Ellis et al., 2005).

Future Directions

The future directions of 5beta-Dihydrotestosterone research could involve further exploration of its role as an androgen and its effects on human physiology. As it is a metabolite of testosterone, understanding its function could provide insights into the broader role of androgens in the body .

properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-MISPCMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022488
Record name 5beta-Dihydrotestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5b-Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006770
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5beta-Dihydrotestosterone

CAS RN

571-22-2
Record name 5β-Dihydrotestosterone
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Record name 5-beta-Dihydrotestosterone
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Record name 5beta-dihydrotestosterone
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Record name 5beta-Dihydrotestosterone
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Record name Etiocholan-17β-ol-3-one
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Record name 5.BETA.-DIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
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Record name 5b-Dihydrotestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
97
Citations
PH Moore Jr - Steroids, 1976 - europepmc.org
… Both 5alpha and 5beta-dihydrotestosterone compounds exhibited less than 2% cross-reaction. The only other steroids that showed minor cross-reaction were 11beta-…
Number of citations: 3 europepmc.org
M Perusquía, N Herrera, M Ferrer… - The Journal of steroid …, 2017 - Elsevier
… Relaxation of androgens on rat thoracic aorta: testosterone concentration dependent agonist/antagonist L-type Ca2+ channel activity, and 5beta-dihydrotestosterone restricted to L-type …
Number of citations: 36 www.sciencedirect.com
VS Fernandes, MV Barahona, P Recio… - Steroids, 2012 - Elsevier
… Relaxation of androgens on rat thoracic aorta: testosterone concentration dependent agonist/antagonist L-type Ca 2+ channel activity, and 5beta-dihydrotestosterone restricted to L-type …
Number of citations: 20 www.sciencedirect.com
VS Langlois - 2010 - ruor.uottawa.ca
… , induced female-biased sex ratio, altered the hepatic activity of steroid 5beta-reductase (srd5beta; an enzyme involves in the conversion of testosterone into 5beta-dihydrotestosterone) …
Number of citations: 1 ruor.uottawa.ca
M Perusquía - Biochemical Pharmacology, 2022 - Elsevier
Arterial hypertension is a global public health concern. In the last few years, the interest in androgen deficiency has been growing, and the association between androgens and high …
Number of citations: 6 www.sciencedirect.com
VS Langlois, D Zhang, GM Cooke… - General and comparative …, 2010 - Elsevier
… Relaxation of androgens on rat thoracic aorta: testosterone concentration dependent agonist/antagonist L-type Ca2+ channel activity, and 5beta-dihydrotestosterone restricted to L-type …
Number of citations: 95 www.sciencedirect.com
M Perusquía, AE Hanson, CM Meza, C Kubli… - The Journal of Steroid …, 2018 - Elsevier
Dehydroepiandrosterone (DHEA), testosterone (TES) and its 5-reduced metabolites induce a nongenomic vasorelaxation in several vascular beds of mammals; similarly these …
Number of citations: 14 www.sciencedirect.com
VS Langlois, P Duarte-Guterman, S Ing… - General and …, 2010 - Elsevier
Steroidogenic enzymes and their steroid products play critical roles during gonadal differentiation in amphibians; however their roles during embryogenesis remain unclear. The …
Number of citations: 70 www.sciencedirect.com
YR Lee, BL Lew, WY Sim, J Hong, BC Chung - 2021 - pdfs.semanticscholar.org
Pattern baldness has been associated with the male hormone, dihydrotestosterone. In this study, we tried to determine how the overall metabolic pathways of pattern baldness differ in …
Number of citations: 2 pdfs.semanticscholar.org
M Perusquía, JN Stallone - American Journal of Physiology …, 2010 - journals.physiology.org
The marked sexual dimorphism that exists in human cardiovascular diseases has led to the dogmatic concept that testosterone (Tes) has deleterious effects and exacerbates the …
Number of citations: 128 journals.physiology.org

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